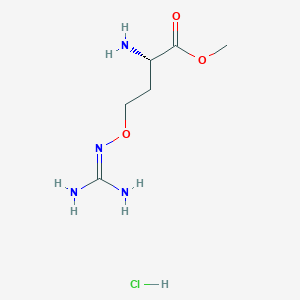

methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride

Description

Methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride is a synthetic amino acid derivative characterized by a methyl ester group at the C1 position, an (S)-configured amino group at C2, and a carbamimidamidooxy (-O-NH-C(=NH)-NH₂) substituent at C4.

Properties

Molecular Formula |

C6H15ClN4O3 |

|---|---|

Molecular Weight |

226.66 g/mol |

IUPAC Name |

methyl (2S)-2-amino-4-(diaminomethylideneamino)oxybutanoate;hydrochloride |

InChI |

InChI=1S/C6H14N4O3.ClH/c1-12-5(11)4(7)2-3-13-10-6(8)9;/h4H,2-3,7H2,1H3,(H4,8,9,10);1H/t4-;/m0./s1 |

InChI Key |

HLHIDBOEWDJTSR-WCCKRBBISA-N |

Isomeric SMILES |

COC(=O)[C@H](CCON=C(N)N)N.Cl |

Canonical SMILES |

COC(=O)C(CCON=C(N)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride involves multiple steps. One common method includes the reaction of methyl 2-amino-4-oxobutanoate with carbamimidamidooxy chloride under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. The resulting product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions may result in various derivatives with different functional groups.

Scientific Research Applications

Methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The carbamimidamidooxy group at C4 distinguishes the target compound from analogs with simpler substituents. Key comparisons include:

Table 1: Structural Comparison

- Carbamimidamidooxy vs. Trifluoroethylamino/Methoxy: The carbamimidamidooxy group introduces a polar, amidine-like structure, enhancing hydrogen-bonding capacity compared to hydrophobic trifluoroethyl or methoxy groups.

- Hydrochloride Salt : All compounds are hydrochloride salts, improving solubility in aqueous media.

Physicochemical and Analytical Properties

Polarity and Retention Time :

- The carbamimidamidooxy group’s polarity suggests the target compound would exhibit shorter retention times in reverse-phase HPLC compared to less polar analogs like trifluoroethylamino derivatives .

- Molecular Weight: The target compound (C₆H₁₄N₄O₃·HCl) has a higher molecular weight (~242.66 g/mol) than (2S)-2-amino-4-methoxy-butanoic acid hydrochloride (169.61 g/mol) , influencing crystallization and solubility.

Biological Activity

Methyl (2S)-2-amino-4-(carbamimidamidooxy)butanoate hydrochloride, commonly referred to as a methylated derivative of arginine, is a compound of interest due to its potential biological activities. This article delves into the compound’s biological activity, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₆H₁₄ClN₄O₃

- Molecular Weight : 196.66 g/mol

- CAS Number : 16118-36-8

The compound features a primary amine and a carbamimidamido group, which are essential for its biological activity.

This compound is believed to act primarily through the modulation of nitric oxide (NO) synthesis. It serves as a substrate for nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine into NO. This process has implications in various physiological functions, including:

- Vasodilation : NO is a potent vasodilator, influencing blood flow and pressure.

- Neurotransmission : It plays a role in neurotransmission within the central nervous system.

- Immune Response : NO is involved in the immune response by modulating the activity of immune cells.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antioxidant Activity : By increasing NO levels, it may help reduce oxidative stress.

- Anti-inflammatory Effects : It has shown potential in modulating inflammatory pathways.

- Neuroprotective Properties : Studies suggest it may protect neuronal cells from damage due to oxidative stress and inflammation.

Case Studies

-

Cardiovascular Health

- A study evaluated the effects of this compound on endothelial function in patients with hypertension. Results indicated significant improvements in endothelial-dependent vasodilation, suggesting enhanced NO bioavailability.

-

Neurodegenerative Diseases

- In a model of Alzheimer’s disease, this compound demonstrated neuroprotective effects by reducing neuronal apoptosis and inflammation. The mechanism was attributed to increased NO production, which improved mitochondrial function.

-

Diabetes Management

- Research involving diabetic rat models showed that administration of the compound improved insulin sensitivity and reduced markers of oxidative stress, indicating a potential role in diabetes management.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.